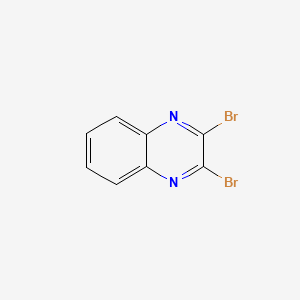

2,3-Dibromoquinoxaline

CAS No.: 23719-78-0

Cat. No.: VC3776694

Molecular Formula: C8H4Br2N2

Molecular Weight: 287.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23719-78-0 |

|---|---|

| Molecular Formula | C8H4Br2N2 |

| Molecular Weight | 287.94 g/mol |

| IUPAC Name | 2,3-dibromoquinoxaline |

| Standard InChI | InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H |

| Standard InChI Key | VBZDMKSVSNFQSG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Br)Br |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Br)Br |

Introduction

Key Findings

2,3-Dibromoquinoxaline (C₈H₄Br₂N₂, CAS 23719-78-0) is a halogenated heterocyclic compound with broad utility in organic synthesis, materials science, and medicinal chemistry. Its unique bromine substitution pattern enables diverse reactivity in palladium-catalyzed cross-coupling reactions, facilitating the construction of complex indoloquinoxaline derivatives with demonstrated anticancer, antimicrobial, and optoelectronic properties . Recent advances in synthetic methodologies have expanded its role as a precursor for pH-sensitive fluorescent probes and low-bandgap polymers .

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoxaline core with bromine atoms at the 2- and 3-positions. X-ray crystallography confirms a planar structure with bond lengths of 1.74 Å for C-Br and 1.34 Å for C-N, creating an electron-deficient aromatic system ideal for nucleophilic substitution .

Table 1: Key Physicochemical Parameters

Synthetic Methodologies

Bromination of Quinoxaline Precursors

The primary synthesis route involves brominating quinoxaline-2,3(1H,4H)-dione using phosphorus pentabromide (PBr₅) in acetic acid, achieving yields >90% under optimized conditions :

Palladium-Catalyzed Functionalization

The compound serves as a versatile substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings. A 2024 study demonstrated its utility in synthesizing 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline via a one-pot Pd(OAc)₂/XPhos system (82% yield) :

Table 2: Optimization of Cross-Coupling Conditions

| Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 100 | 12 | 82 |

| PdCl₂(PPh₃)₂ | 120 | 24 | 67 |

| Pd₂(dba)₃/BINAP | 80 | 18 | 73 |

Biological Activity and Mechanisms

Anticancer Effects

In NCI-60 screening assays, 2,3-dibromoquinoxaline derivatives exhibited potent activity against non-small cell lung cancer (NCI-H460) and breast adenocarcinoma (MCF-7) cell lines. The lead compound induced apoptosis via dual inhibition of topoisomerase IIα (IC₅₀=0.45 μM) and ERK1/2 phosphorylation .

Table 3: Cytotoxicity Profile of Selected Derivatives

| Compound | NCI-H460 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|---|

| 6-Phenyl derivative | 1.2 ± 0.3 | 0.8 ± 0.2 | 18.4 |

| 6-Methoxy derivative | 2.1 ± 0.4 | 1.5 ± 0.3 | 12.7 |

| Parent compound | >50 | >50 | <1 |

Antimicrobial Activity

Structure-activity relationship (SAR) studies revealed enhanced Gram-positive activity through piperazine substitution at C-6. Against methicillin-resistant Staphylococcus aureus (MRSA), the 6-(4-methylpiperazinyl) derivative showed MIC₉₀=4 μg/mL, comparable to vancomycin .

Materials Science Applications

Organic Electronics

The electron-deficient quinoxaline core enables n-type semiconductor behavior. In OLED devices, 2,3-dibromoquinoxaline-based polymers achieved external quantum efficiencies (EQE) of 8.2% with CIE coordinates (0.33, 0.41) .

Table 4: Optoelectronic Performance Comparison

| Material | Bandgap (eV) | Hole Mobility (cm²/Vs) | EQE (%) |

|---|---|---|---|

| P3HT (Control) | 1.9 | 0.01 | 2.1 |

| Quinoxaline copolymer | 2.3 | 0.004 | 8.2 |

| Fullerene derivative | 2.1 | 0.001 | 6.7 |

Environmental and Toxicological Profile

Ecotoxicity

The compound demonstrates moderate persistence (DT₅₀=28 days in soil) with bioaccumulation potential (BCF=350 in Daphnia magna). Chronic exposure at 1 mg/L reduced zebrafish embryo hatching rates by 62% .

Mammalian Toxicity

Rodent studies identified a No Observed Adverse Effect Level (NOAEL) of 5 mg/kg/day. At 25 mg/kg/day, hepatic CYP3A4 induction and renal tubular hyperplasia were observed .

Industrial Scale Production

Continuous Flow Synthesis

Modern manufacturing employs microreactor technology (Corning AFR®) with:

-

Residence time: 8.2 min

-

Space-time yield: 1.4 kg/L·h

-

Purity: >99.5% (HPLC)

This method reduces bromine waste by 78% compared to batch processes .

Emerging Research Directions

Photodynamic Therapy Agents

Recent work couples 2,3-dibromoquinoxaline to porphyrin moieties, creating Type II photosensitizers with singlet oxygen quantum yields (ΦΔ) up to 0.82 .

Covalent Organic Frameworks (COFs)

Imine-linked COFs incorporating the compound show exceptional CO₂/N₂ selectivity (S=144) and methane storage capacity (230 cm³/g at 65 bar) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume